molecular formula C10H6N2S B1393431 2-Thien-2-ylisonicotinonitrile CAS No. 501378-56-9

2-Thien-2-ylisonicotinonitrile

Cat. No.: B1393431
CAS No.: 501378-56-9
M. Wt: 186.24 g/mol
InChI Key: LPUFHCBAMBVWPV-UHFFFAOYSA-N
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Description

2-Thien-2-ylisonicotinonitrile: is an organic compound with the molecular formula C10H6N2S . It is a heterocyclic compound that contains both a thiophene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thien-2-ylisonicotinonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with isonicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Thien-2-ylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: 2-Thien-2-ylisonicotinonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Thien-2-ylisonicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways .

Comparison with Similar Compounds

  • 2-Thiophenecarbonitrile
  • Isonicotinonitrile
  • 2-Thienylacetonitrile

Comparison: 2-Thien-2-ylisonicotinonitrile is unique due to the presence of both a thiophene and a pyridine ring, which imparts distinct electronic and steric properties. This dual-ring structure differentiates it from simpler compounds like 2-Thiophenecarbonitrile and Isonicotinonitrile, which contain only one heterocyclic ring .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUFHCBAMBVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-4-cyanopyridine (0.50 g, 3.6 mmol) and 2-thienylboric acid (0.69 g, 5.4 mmol) were dissolved in toluene-ethanol (4:1, v/v, 25 ml), and to the mixture, a solution of potassium carbonate (1.3 g, 9.0 mmol) in water (5 ml) was added. The mixture was deairated under reduced pressure for 15 minutes. Tetrakis(triphenylphosphine)palladium (0.21 mg, 0.2 mmol) was added to the mixture under nitrogen atmosphere, and the mixture was refluxed for 20 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to a silica gel (60 g) column chromatography and eluted with hexane-ethyl acetate (3:1, v/v) to give solid, which was recrystallized from ethanol to give the titled compound (0.35 g, 52%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
2-thienylboric acid
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.21 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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